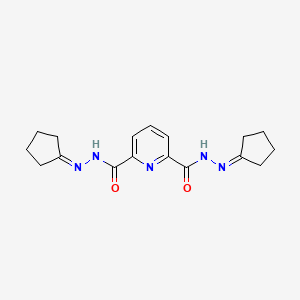

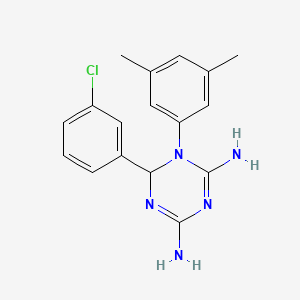

N'~2~,N'~6~-dicyclopentylidene-2,6-pyridinedicarbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to N'2,N'6-dicyclopentylidene-2,6-pyridinedicarbohydrazide involves complex organometallic reactions and multicomponent synthesis methods. For example, the preparation of organotin carboxylates and macrocyclic ligands derived from pyridinedicarboxylic acid and various organometallic compounds highlights the complexity and the synthetic strategies employed in creating these compounds. These syntheses often involve reactions with diorganotin(IV) oxides and other organometallic reagents, demonstrating the intricate interplay between organic and organometallic chemistry in the synthesis of these compounds (Ng, Das, & Tiekink, 1991), (Soleimani, 2011).

Molecular Structure Analysis

The molecular structure of compounds related to N'2,N'6-dicyclopentylidene-2,6-pyridinedicarbohydrazide is often complex, with coordination to metal atoms and the formation of polymeric or macrocyclic structures. Studies have shown that the coordination chemistry and the resulting molecular geometry are influenced by the nature of the substituents and the metal atoms involved. The structure is typically characterized using X-ray crystallography, NMR spectroscopy, and other spectroscopic methods, providing detailed insights into the geometry and electronic structure of these compounds (García-Zarracino & Höpfl, 2005).

Chemical Reactions and Properties

The chemical reactivity of N'2,N'6-dicyclopentylidene-2,6-pyridinedicarbohydrazide-like compounds involves interactions with various reagents, leading to the formation of new bonds and the synthesis of novel heterocyclic compounds. These reactions are crucial for the development of new materials and pharmaceuticals, highlighting the compound's role in synthetic organic chemistry. The reactivity is also influenced by the presence of metal ions, which can catalyze various reactions, including cyclization and coupling reactions (Frolova et al., 2011).

Scientific Research Applications

Synthesis and Biological Activity

N'2,N'6-dicyclopentylidene-2,6-pyridinedicarbohydrazide is related to a class of compounds known for their utility in synthesizing new heterocyclic compounds with potential biological activity. For example, 2,4-Pyridinedicarbohydrazide has been used to synthesize a series of bis-(arylmethylidene)pyridine-2,4-dicarbohydrazides through condensation with various aldehydes. These compounds were then screened for their antibacterial, anti-inflammatory, and anti-allergic activities, showing promising results in vitro and in vivo. The synthesized compounds' structures were identified using elemental analysis, IR, 1H NMR, and EIMS spectroscopy, indicating a methodical approach to understanding their chemical properties and biological potential (O. A. El-Salam & Mohamed M. Abdulla, 2008).

Heterocyclic Compounds in Pharmaceutical and Agrochemical Applications

Heterocyclic compounds, including those containing pyridine bases like N'2,N'6-dicyclopentylidene-2,6-pyridinedicarbohydrazide, are integral structural components of pharmaceuticals and agrochemicals due to their high biological activities. Pyridine bases, for instance, are used in various applications as herbicides, insecticides, vitamins, pharmaceuticals, and adhesives, highlighting the versatility and importance of these nitrogen-containing compounds in diverse scientific and industrial fields (Ya Suhiko Higasio & T. Shoji, 2001).

Antibacterial Activities of Novel Heterocyclic Scaffolds

Research into heterocyclic compounds has also led to the discovery of novel scaffolds with antibacterial activity. For instance, the multicomponent synthesis of 2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones revealed compounds with notable antibacterial properties. This demonstrates the potential of heterocyclic compounds derived from pyridinedicarbohydrazide in contributing to the development of new antibacterial agents, which is critical in addressing the global challenge of antibiotic resistance (Liliya V Frolova et al., 2011).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

2-N,6-N-bis(cyclopentylideneamino)pyridine-2,6-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O2/c23-16(21-19-12-6-1-2-7-12)14-10-5-11-15(18-14)17(24)22-20-13-8-3-4-9-13/h5,10-11H,1-4,6-9H2,(H,21,23)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBFGTRUIUCABAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=NNC(=O)C2=NC(=CC=C2)C(=O)NN=C3CCCC3)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-N,6-N-bis(cyclopentylideneamino)pyridine-2,6-dicarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5579384.png)

![N'-[5-bromo-2-(2-propyn-1-yloxy)benzylidene]-4-chlorobenzenesulfonohydrazide](/img/structure/B5579395.png)

![6-{[(4aS*,7aR*)-4-ethyl-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5579401.png)

![4-[(2-chlorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5579406.png)

![5-(2-chlorophenyl)-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-furamide](/img/structure/B5579419.png)

![N,5-dimethyl-N-{[3-(2-thienyl)-1H-pyrazol-5-yl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5579440.png)

![N-{1-[4-(3-methyl-1-piperidinyl)phenyl]ethyl}-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5579466.png)